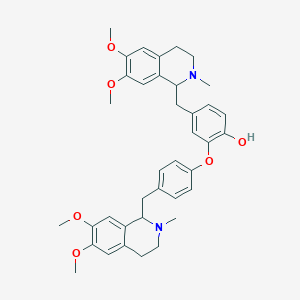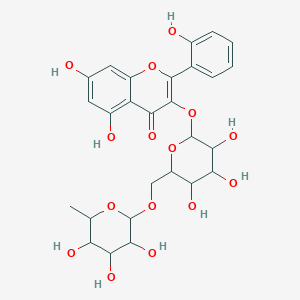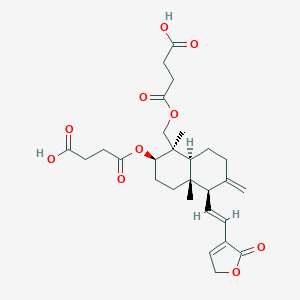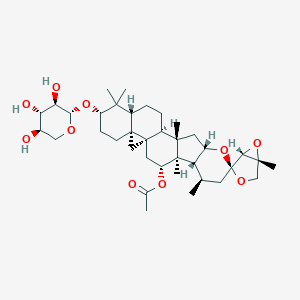
26-Deoxyactein
Übersicht
Beschreibung
26-Deoxyactein is a triterpenoid . It is a major constituent of black cohosh (C. racemosa) . It has a role as a metabolite .
Synthesis Analysis
26-Deoxyactein was isolated from the roots/rhizomes of Cimicifuga racemosa . The structures and absolute stereochemistry of 26-Deoxyactein were established by spectroscopic methods (FABMS, 1H and 13C NMR) and single-crystal X-ray data analysis .
Molecular Structure Analysis
The molecular formula of 26-Deoxyactein is C37H56O10 . The structures and absolute stereochemistry of 26-Deoxyactein were established by spectroscopic methods (FABMS, 1H and 13C NMR) and single-crystal X-ray data analysis .
Wissenschaftliche Forschungsanwendungen
Application in Menopause Treatment
Scientific Field
Pharmacology and Women’s Health
Summary of the Application
27-Deoxyactein, also known as 23-epi-26-deoxyactein, is one of the most abundant triterpene glycosides found in black cohosh, a plant that is commonly used in dietary supplements as an alternative to conventional hormone replacement therapy for menopause .
Methods of Application or Experimental Procedures
In a study, single doses of black cohosh extract containing 1.4, 2.8, or 5.6 mg of 23-epi-26-deoxyactein were administered to 15 healthy, menopausal women. Serial blood samples and 24-hour urine samples were obtained, and blood chemistry, hormonal levels, and 23-epi-26-deoxyactein levels were determined .
Results or Outcomes
The study found that the maximum concentration and area under the curve of 23-epi-26-deoxyactein in sera increased proportionately with dosage, and that the half-life was approximately 2 hours for all dosages. Less than 0.01% of the 23-epi-26-deoxyactein was recovered in urine 24 hours after administration .
Protection of Pancreatic β-Cells
Scientific Field
Biochemistry and Endocrinology
Summary of the Application
Deoxyactein has been found to protect pancreatic β-cells against cell death induced by methylglyoxal (MG), a highly reactive dicarbonyl compound that is formed mainly as a byproduct of glycolysis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the available literature.
Results or Outcomes
Pre-treatment with deoxyactein significantly reduced the levels of intracellular reactive oxygen species (ROS), interleukin-1β (IL-1β), cardiolipin peroxidation, and protein adduct accumulation induced by MG .
Antitumor Activities
Scientific Field
Oncology and Pharmacology
Summary of the Application
Actein and 26-Deoxyactein, tetracyclic triterpenoids compounds isolated from the rhizome of Cimicifuga foetida L., have been found to exhibit in vitro and in vivo antitumor activities .
Methods of Application or Experimental Procedures
In the study, the cytotoxicities of actein and 26-deoxyactein were assayed in 12 human tumor cell lines using a modified MTT method. Mouse sarcoma S180 and human lung cancer A549 cells were implanted subcutaneously in ICR mice and nude mice respectively to establish implanted tumor models .
Results or Outcomes
Actein and 26-deoxyactein inhibited the proliferation of the 12 human cancer cell lines tested with the values of 50% inhibitory concentrations (IC 50) between 12.29 and 88.39 μg/mL. Both actein and 26-deoxyactein significantly inhibited the growth of the implanted sarcoma S180 in a dose-dependent manner. Actein and 26-deoxyactein markedly inhibited the xenograft growth with T/C (%) values of 38%, 55% for actein, and 35%, 49% for 26-deoxyactein .
Women’s Health: Postmenopausal Syndrome and Osteoporosis
Scientific Field
Women’s Health and Endocrinology
Summary of the Application
Black Cohosh (Cimicifuga racemosa), which contains 27-deoxyactein, has been traditionally exploited and extensively used by women for various disorders related to women, such as menopausal syndrome, mammary cancer, and osteoporosis .
Results or Outcomes
The outcomes of this application were not detailed in the available literature.
Antitumor Activities in Leukemia
Scientific Field
Oncology and Hematology
Summary of the Application
Actein and 26-Deoxyactein, tetracyclic triterpenoids compounds isolated from the rhizome of Cimicifuga foetida L., have been found to exhibit antitumor activities in human leukemia HL-60 cells .
Methods of Application or Experimental Procedures
In the study, a modified MTT method was used to assay the cytotoxicities of actein and 26-deoxyactein in 12 human tumor cell lines. Human leukemia HL-60 cells were treated with either actein (6.25–25 μg/mL) or 26-deoxyactein (6.25–25 μg/mL) for 48 hours .
Results or Outcomes
The FCM result showed that human leukemia HL-60 cells were arrested at G1 phase after treatment .
Protection Against Oxidative Cell Damage
Summary of the Application
Deoxyactein has been found to protect pancreatic β-cells against oxidative cell damage induced by methylglyoxal (MG), a highly reactive dicarbonyl compound that is formed mainly as a byproduct of glycolysis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMGJWLOGKSUGX-RBKCHLQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181062 | |
| Record name | 26-Deoxyactein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
26-Deoxyactein | |
CAS RN |
264624-38-6 | |
| Record name | 26-Deoxyactein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264624-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 26-Deoxyactein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264624386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26-Deoxyactein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Xylopyranoside, (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 26-DEOXYACTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D5AUV13AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



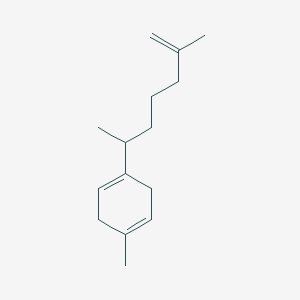
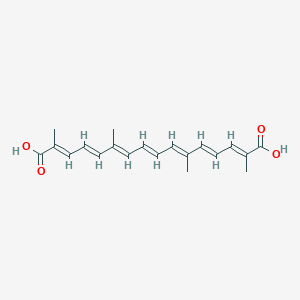
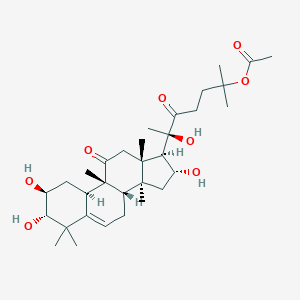
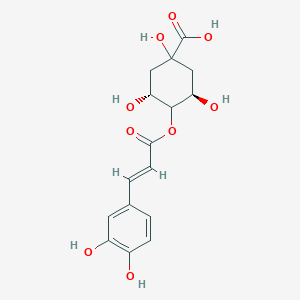
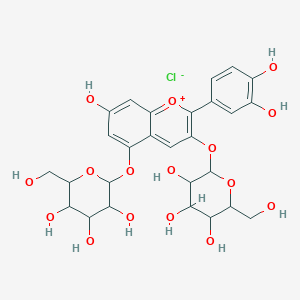
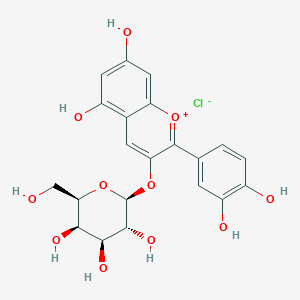
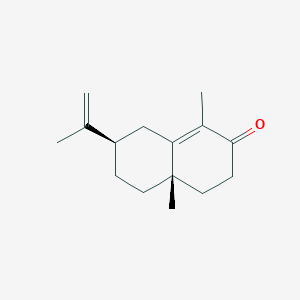
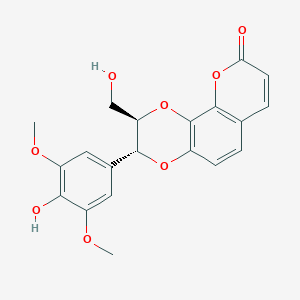
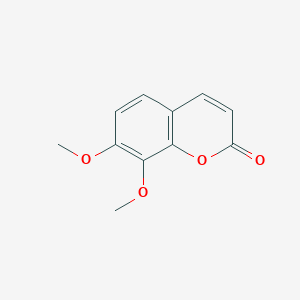
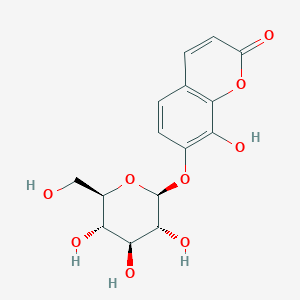
![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)
